Ethyl 2-cyano-3-(2-methylphenyl)acrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-7-5-4-6-10(11)2/h4-8H,3H2,1-2H3 |
InChI Key |
FPBJDRRJLHQBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1C)C#N |
Origin of Product |
United States |
Iii. Derivatization Strategies and Structural Modifications of Ethyl 2 Cyano 3 2 Methylphenyl Acrylate Scaffolds
Substitution on the Phenyl Ring and its Impact on Molecular Structure
Modifying the substituents on the phenyl ring of the ethyl 2-cyano-3-phenylacrylate core is a primary strategy for altering its electronic and steric properties. These changes can influence the molecule's conformation, crystal packing, and intermolecular interactions.
The introduction of various functional groups onto the phenyl ring allows for the fine-tuning of the molecule's properties. The synthesis of these derivatives is generally accomplished by reacting the correspondingly substituted benzaldehyde (B42025) with ethyl cyanoacetate (B8463686). scielo.org.mxsemanticscholar.org
Electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) can increase the electron density of the aromatic ring. For instance, the synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate results in a compound with distinct spectroscopic characteristics. jmcs.org.mx Studies show that aldehydes bearing electron-releasing groups, such as -OMe and -Me, react efficiently to form the corresponding cyanoacrylates in excellent yields. scielo.org.mx
Electron-withdrawing groups such as halogens (-Cl, -Br), nitro (-NO2), and cyano (-CN) groups decrease the ring's electron density. scielo.org.mxchemrxiv.org The presence of these groups has been shown to proceed smoothly during synthesis, yielding the desired products efficiently. scielo.org.mx For example, Ethyl-2-cyano-3-(2-nitrophenyl)acrylate has been synthesized and characterized, demonstrating the viability of incorporating strongly deactivating groups. jmcs.org.mx
Table 1: Examples of Phenyl-Substituted Ethyl 2-Cyano-3-phenylacrylate Derivatives
| Substituent Group | Compound Name | Synthesis Method | Reference |
|---|---|---|---|
| Methoxy | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | Knoevenagel condensation | jmcs.org.mx |
| Nitro | Ethyl 2-cyano-3-(2-nitrophenyl)acrylate | Knoevenagel condensation | jmcs.org.mx |
| Halogen | Ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate | Knoevenagel condensation | scielo.org.mx |
| Cyano | 2-methoxyethyl (E)-2-cyano-3-(4-cyanophenyl)acrylate | Knoevenagel condensation | chemrxiv.org |
| Methyl | Ethyl (E)-2-cyano-3-(p-tolyl)acrylate | Knoevenagel condensation | scielo.org.mxsemanticscholar.org |
Pyridine: The synthesis of derivatives like Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate introduces a nitrogen atom, which can act as a hydrogen bond acceptor. nih.gov
Thiophene: Thiophene-based derivatives, such as Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its 3-methyl-substituted analogue, have been synthesized and their structures analyzed. nih.govnih.goviucr.org Crystal structure analysis reveals that the thiophene-based cyanoacrylate core is nearly planar. nih.govnih.gov This planarity facilitates specific intermolecular interactions and crystal packing arrangements. nih.gov
Furan (B31954): Furan-containing analogues, like (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, are prepared by reacting furan-2-aldehyde with ethyl cyanoacetate. jmcs.org.mxnih.govchemspider.com The presence of the oxygen-containing furan ring influences the electronic distribution and geometry of the molecule.
The planarity of these heteroaromatic derivatives is a recurring structural motif, impacting their solid-state properties. nih.gov
Table 2: Examples of Heteroaromatic Ethyl 2-Cyanoacrylate Derivatives
| Heteroaromatic Ring | Compound Name | Synthesis Method | Reference |
|---|---|---|---|
| Thiophene | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | Knoevenagel condensation | jmcs.org.mxnih.gov |
| Furan | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | Knoevenagel condensation | jmcs.org.mxnih.gov |
| Pyridine | Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate | Knoevenagel condensation | nih.gov |
| Pyrrole | (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | Knoevenagel condensation | researchgate.net |
The introduction of phosphonyl groups represents a significant structural modification, adding a phosphorus-containing functional group to the acrylate (B77674) scaffold. One synthetic route involves the reaction of diethyl 1-(acethoxymethyl) vinylphosphonate (B8674324) through a multi-step process that includes reactions with DABCO (1,4-diazabicyclo[2.2.2]octane) and KCN, followed by radical bromination to yield a cyanovinylphosphonate intermediate. researchgate.net This intermediate serves as a precursor for further derivatization.
Amino groups can be introduced onto the scaffold in several ways. One method involves reacting a precursor like ethyl ethoxymethylenecyanoacetate with an amino-substituted aromatic compound, such as 2-amino-5-phenylpyridine, to yield products like Ethyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylate. prepchem.com Another approach is the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines, which produces ethyl 2-[(alkylamino)(cyano)methyl] acrylates. researchgate.net These modifications introduce basic nitrogen centers, capable of forming hydrogen bonds and significantly altering the molecule's chemical reactivity and physical properties.
Modifications at the Ester Moiety
Altering the ester group provides another avenue for structural modification, primarily affecting the molecule's solubility, steric bulk, and potential for specific interactions.
Replacing the ethyl group of the ester with different alkyl or functionalized alkyl chains is a common strategy to modify the compound's lipophilicity and other physical properties. afinitica.com This is achieved by using different alkyl cyanoacetate esters in the initial Knoevenagel condensation. chemrxiv.orgresearchgate.netgoogle.com
Research has demonstrated the synthesis of a wide range of these esters:
Methyl esters: (E)-Methyl 2-cyano-3-(pyridin-2-yl)acrylate has been synthesized, showing a simple substitution of ethyl with methyl. georganics.sk
Propyl and Isopropyl esters: Various propyl and isopropyl esters with numerous substitutions on the phenyl ring have been prepared. researchgate.net
Longer-chain alkyl esters: Octyl cyanoacetate has been used to create esters with significantly longer alkyl chains. researchgate.net
Functionalized alkyl esters: 2-Methoxyethyl cyanoacetate has been employed to synthesize a series of acrylates with an ether functionality in the ester chain, such as 2-methoxyethyl (E)-2-cyano-3-(4-cyanophenyl)acrylate. chemrxiv.org
These modifications demonstrate the synthetic flexibility of the Knoevenagel reaction in producing a diverse library of compounds by simply varying the cyanoacetate ester starting material. researchgate.net
Table 3: Examples of Alkyl Ester Variations of the 2-Cyano-3-phenylacrylate Scaffold
| Ester Group | Compound Name Example | Synthesis Method | Reference |
|---|---|---|---|
| Methyl | (E)-Methyl 2-cyano-3-(pyridin-2-yl)acrylate | Knoevenagel condensation | georganics.sk |
| Propyl | Propyl 3-(2,4,5-trimethylphenyl)-2-cyanoacrylate | Knoevenagel condensation | researchgate.net |
| Isopropyl | Isopropyl 3-(2,3,4-trimethoxyphenyl)-2-cyanoacrylate | Knoevenagel condensation | researchgate.net |
| Octyl | Octyl 2-cyano-3-phenylacrylate | Knoevenagel condensation | researchgate.net |
| 2-Methoxyethyl | 2-Methoxyethyl (E)-2-cyano-3-(4-dimethylaminophenyl)acrylate | Knoevenagel condensation | chemrxiv.org |
Stereochemical Purity and Isomer Separation
The stereochemistry of Ethyl 2-cyano-3-(2-methylphenyl)acrylate is a critical aspect that influences its chemical and biological properties. The presence of a carbon-carbon double bond (C=C) in the acrylate backbone gives rise to geometric isomerism, resulting in two possible stereoisomers: the E (Entgegen) and Z (Zusammen) isomers. studymind.co.uk These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the cyano and 2-methylphenyl groups around the double bond. Due to restricted rotation around this C=C bond, the E and Z isomers are distinct, separable compounds with potentially different physical, chemical, and biological profiles. studymind.co.uk
In the context of synthesis, Knoevenagel condensation, a common method for preparing such compounds, can often lead to a mixture of these isomers, although one isomer may be thermodynamically or kinetically favored. nih.gov For instance, many synthetic procedures for related ethyl 2-cyano-3-aryl acrylates predominantly yield the (E)-isomer. nih.govnih.govresearchgate.net The precise ratio of isomers formed can depend on reaction conditions such as the catalyst, solvent, and temperature. Consequently, achieving high stereochemical purity often necessitates specific separation and purification strategies.
The separation of E and Z isomers of cyanoacrylate derivatives is a significant challenge in their chemical development. researchgate.net The choice of separation technique is dictated by the physicochemical differences between the isomers, such as polarity and crystal packing. High-performance liquid chromatography (HPLC) is a widely employed analytical and preparative technique for the separation of geometric isomers. researchgate.netresearchgate.net The separation is typically achieved on a stationary phase that can differentiate between the subtle differences in the isomers' polarity and shape. google.com For instance, silica (B1680970) gel, sometimes impregnated with silver salts, can be effective for separating alkene isomers. researchgate.net
Crystallization is another powerful method for isomer separation, particularly on a larger scale. wikipedia.org This technique relies on the differential solubility of the stereoisomers in a given solvent system. If one isomer is significantly less soluble than the other, it can be selectively precipitated from a solution containing a mixture, a process known as preferential crystallization. wikipedia.org The success of this method is highly dependent on finding a suitable solvent or solvent mixture that maximizes the solubility difference.
The following data tables illustrate the types of parameters and results associated with the separation and purity analysis of cyanoacrylate isomers.
Table 1: Illustrative HPLC Parameters for Isomer Separation of Cyanoacrylate Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
This table presents a hypothetical set of HPLC conditions that could be adapted for the separation of E/Z isomers of this compound derivatives. Actual conditions would require experimental optimization.
Table 2: Example of Stereochemical Purity Analysis Data| Sample ID | Separation Method | E/Z Isomer Ratio | Purity of Major Isomer (%) |
|---|---|---|---|
| Synthesis Batch 001 | Crude Product | 85:15 | 85% (E) |
| SB-001-Frac1 | Column Chromatography | 98:2 | 98% (E) |
This table provides an example of how the stereochemical purity of a sample might be reported after synthesis and subsequent purification steps.
Based on the conducted research, it is not possible to provide the specific experimental data required to generate the article on "this compound" according to the detailed outline.
The search for advanced spectroscopic and crystallographic characterization, including specific ¹H NMR, ¹³C NMR, ³¹P NMR, and FTIR data for the "this compound" compound, did not yield sufficient results. While information is available for related isomers (such as the 4-methylphenyl derivative) and other analogs, the strict requirement to focus solely on the 2-methylphenyl variant cannot be met with scientific accuracy.
Therefore, the requested article with its specific data tables and detailed research findings for each subsection cannot be generated at this time.
Iv. Advanced Spectroscopic and Crystallographic Characterization in Research
Vibrational Spectroscopy (IR and Raman)
Laser-Raman Spectroscopy
Laser-Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, offering a fingerprint for compound identification. The analysis of Ethyl 2-cyano-3-(2-methylphenyl)acrylate would be expected to reveal characteristic vibrational modes associated with its distinct functional groups.
While a specific Raman spectrum for the 2-methylphenyl isomer was not found, studies on related compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, have utilized Raman spectroscopy in conjunction with theoretical calculations to assign vibrational frequencies. For this compound, the key expected Raman shifts would include:
C≡N stretch: A strong, sharp band typically appearing in the 2220-2240 cm⁻¹ region.
C=O stretch: A strong band for the ester carbonyl group, expected around 1710-1750 cm⁻¹.
C=C stretch: Bands corresponding to the acrylate (B77674) and aromatic double bonds in the 1590-1640 cm⁻¹ range.
Aromatic C-H stretch: Signals appearing above 3000 cm⁻¹.
Aliphatic C-H stretch: Signals for the ethyl and methyl groups, typically found in the 2850-3000 cm⁻¹ region.
These assignments provide a basis for the structural confirmation of the molecule.
Mass Spectrometry Techniques
Mass spectrometry is a cornerstone of molecular characterization, providing information on molecular weight and fragmentation patterns, which aids in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₃H₁₃NO₂, the exact mass can be calculated. This theoretical value is then compared against the experimental value obtained from HRMS to validate the compound's identity. Although specific HRMS data for the title compound were not located, the expected monoisotopic mass provides a benchmark for its analysis.
Table 1: Calculated Exact Mass for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₂ |
| Calculated Monoisotopic Mass | 215.0946 u |
| Expected [M+H]⁺ Ion | 216.1025 u |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing moderately polar molecules, often revealing the molecular ion with minimal fragmentation. Research on analogous compounds, such as ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, has employed ESI-MS effectively. nih.govresearchgate.net In these studies, the analysis typically shows the formation of adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), and sometimes protonated molecules ([M+H]⁺). nih.govresearchgate.net For this compound, ESI-MS would be expected to show a prominent ion corresponding to its sodium adduct at m/z 238.0844, confirming its molecular weight. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. The compound this compound is well-suited for GC-MS analysis, which would provide its retention time (a measure of its volatility under specific column conditions) and a mass spectrum based on its electron ionization fragmentation pattern. While a specific GC-MS analysis for this compound was not found, data for related structures like Ethyl 2-Cyano-3,3-diphenylacrylate show characteristic fragmentation that helps in structural elucidation. massbank.eu The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 215, along with fragment ions corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and other characteristic cleavages of the molecule.
X-ray Crystallography and Solid-State Characterization
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions.
A crystal structure for this compound has not been reported in the searched literature. However, the crystal structure of its isomer, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate , has been determined, offering valuable insight into the likely molecular conformation and packing of this class of compounds. nih.gov The study revealed that the molecule is nearly planar, a feature that facilitates electron delocalization across the conjugated system. nih.gov The ethyl group in the reported structure was found to be disordered. nih.gov
The detailed crystallographic data for this isomeric compound are presented below.
Table 2: Crystal Data and Structure Refinement for Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical Formula | C₁₃H₁₃NO₂ |
| Formula Weight | 215.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.7616 (4) |
| b (Å) | 17.7989 (15) |
| c (Å) | 14.2841 (12) |
| β (°) | 93.8021 (10) |
| Volume (ų) | 1207.93 (18) |
| Z | 4 |
| Data Collection | |
| Radiation Type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 298 |
| Measured Reflections | 8359 |
| Independent Reflections | 2117 |
| R_int | 0.020 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.055 |
| wR(F²) | 0.192 |
| Goodness-of-fit (S) | 1.11 |
Data sourced from Chen et al. nih.gov
Analysis of Molecular Conformation and Planarity
There are no published single-crystal X-ray diffraction studies for this compound. Therefore, detailed experimental data on its molecular conformation, including bond lengths, bond angles, and torsion angles that would define its planarity, are not available. The steric hindrance expected from the ortho-methyl group on the phenyl ring likely influences the dihedral angle between the phenyl ring and the acrylate plane, but this cannot be confirmed without experimental data.
Investigation of Intermolecular Interactions (e.g., C—H⋯O, C—H⋯π, π-π Stacking)
Without a determined crystal structure, the specific intermolecular interactions governing the solid-state assembly of this compound cannot be described. Analysis of potential hydrogen bonds (such as C—H⋯O or C—H⋯N), C—H⋯π interactions, or π-π stacking requires precise atomic coordinates from crystallographic analysis, which is currently not found in the literature.
Polymorphism Studies and Crystal Packing
There is no information available regarding polymorphism for this compound. Polymorphism studies involve the characterization of different crystalline forms of a single compound, and since no crystal structure has been reported for the primary form, no such comparative studies have been published. Consequently, details on its crystal packing arrangement remain undetermined.
Rietveld Refinement for Phase Purity
Rietveld refinement is a technique used for the analysis of powder X-ray diffraction data to refine crystal structure information and quantify the phase composition of a crystalline mixture. No studies employing Rietveld refinement for the phase purity analysis of this compound have been reported.
V. Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For derivatives of ethyl 2-cyano-3-phenylacrylate, DFT calculations, often employing functionals like B3LYP and M06-2X with basis sets such as 6-311++G(d,p), have been utilized to determine optimized geometric parameters and various molecular properties. nih.gov
The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. Key indicators are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant parameter that indicates the molecule's excitability and stability. austinpublishinggroup.com
For a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the HOMO-LUMO energy gap has been calculated. nih.govresearchgate.net These calculations reveal how substituents on the phenyl ring influence the electronic charge distribution and the energy of the frontier molecular orbitals. A smaller energy gap generally suggests that the molecule is more reactive and can be more easily polarized. semanticscholar.org
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. semanticscholar.orgchemijournal.com These descriptors provide a quantitative measure of the molecule's reactivity.
Fukui functions are used within conceptual DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While specific Fukui indices for Ethyl 2-cyano-3-(2-methylphenyl)acrylate are not detailed in the provided context, the methodology is widely applied to similar organic molecules to pinpoint local reactivity. chemijournal.com
Table 1: Predicted Electronic Properties of a Structurally Similar Acrylate (B77674) Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -8.369 eV |
| LUMO Energy | -3.380 eV |
| Energy Gap (η) | 4.989 eV |
Data derived from theoretical calculations on a related cyanoacrylate compound. nih.govmaterialsciencejournal.org
Theoretical vibrational frequency analysis is a vital tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule's optimized geometry, researchers can correlate theoretical frequencies with observed spectral bands. For ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, theoretical vibrational frequencies were calculated using DFT methods. nih.gov
The assignments of these frequencies are often aided by Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal vibrational mode. nih.gov For example, the characteristic stretching vibration of the cyano group (C≡N) is typically observed in the 2220-2240 cm⁻¹ region. dergipark.org.tr Similarly, the stretching vibrations for C=O, C=C, and aromatic C-H bonds can be precisely assigned. dergipark.org.tr The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. mdpi.com
Table 2: Selected Theoretical Vibrational Frequencies for a Related Acrylate
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| C≡N Stretch | 2280 |
| C=O Stretch | ~1700-1750 |
| C=C Stretch | ~1600-1650 |
| Aromatic C-H Stretch | ~3000-3100 |
Values are approximate and based on calculations for analogous compounds. nih.govresearchgate.net
Before calculating molecular properties, the first step in a computational study is to find the molecule's most stable three-dimensional structure, known as structural optimization. This process minimizes the energy of the molecule with respect to its atomic coordinates. For various ethyl cyanoacrylate derivatives, DFT calculations have been used to determine optimized bond lengths and bond angles. nih.govnih.gov
The planarity of the conjugated system is a key feature. In similar structures, like ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, the C=C double bond is nearly coplanar with both the phenyl ring and the ester group, which facilitates a highly delocalized electron system. nih.gov Conformational analysis also investigates the orientation of flexible parts of the molecule, such as the ethyl group. Torsion angles, like the C—O—C—C angle of the ethyl ester group, define the different possible conformations. nih.gov For instance, studies on polymorphs of related compounds reveal significant differences in these torsion angles, indicating conformational flexibility. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. It allows for the prediction of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. materialsciencejournal.org
By applying TD-DFT, researchers can simulate the UV-Vis spectrum and assign electronic transitions, typically from HOMO to LUMO or other frontier orbitals. These calculations can be performed for the molecule in the gas phase or by incorporating solvent effects to better mimic experimental conditions. materialsciencejournal.org This theoretical approach is instrumental in understanding the intramolecular charge-transfer characteristics of such donor-π–acceptor systems.
Correlation of Theoretical and Experimental Spectroscopic Data
A critical aspect of computational studies is the validation of theoretical results against experimental data. For molecular systems like this compound and its analogues, the calculated geometric parameters (bond lengths and angles) from DFT are often in good agreement with data obtained from X-ray crystallography. nih.govnih.gov
Similarly, the theoretical vibrational frequencies calculated by DFT methods show a strong correlation with experimental FT-IR and Raman spectra. nih.gov By applying a scaling factor, the calculated wavenumbers can be brought into even closer alignment with the observed spectral peaks, allowing for reliable assignments of the fundamental vibrational modes. mdpi.com The successful correlation between theoretical predictions and experimental measurements provides confidence in the computational model and allows for a deeper understanding of the molecule's structure and behavior.
Vi. Mechanistic Studies and Reaction Pathways
Detailed Mechanism of Knoevenagel Condensation in Cyanoacrylate Formation
The synthesis of Ethyl 2-cyano-3-(2-methylphenyl)acrylate is primarily achieved through the Knoevenagel condensation. This reaction is a modification of the aldol (B89426) condensation and involves the reaction of an active hydrogen compound with an aldehyde or ketone, typically in the presence of a basic catalyst. sigmaaldrich.com In this specific synthesis, the reactants are 2-methylbenzaldehyde (B42018) and ethyl cyanoacetate (B8463686).
The mechanism proceeds through several key steps, generally catalyzed by a weak base such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. sigmaaldrich.comnih.gov
Carbanion Formation: The basic catalyst abstracts an acidic α-hydrogen from ethyl cyanoacetate. The presence of two strong electron-withdrawing groups (the cyano group and the ethyl ester group) significantly increases the acidity of the methylene (B1212753) (-CH2-) protons, facilitating the formation of a resonance-stabilized carbanion (enolate). rsc.orgmdpi.com
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. This results in the formation of a tetrahedral β-hydroxy carbonyl intermediate. sigmaaldrich.comrsc.org
Dehydration: The intermediate β-hydroxy compound readily undergoes dehydration (elimination of a water molecule). This step is often spontaneous or promoted by the reaction conditions and results in the formation of a carbon-carbon double bond, yielding the final α,β-unsaturated product, this compound. sigmaaldrich.comresearchgate.net
Table 1: Key Steps in the Knoevenagel Condensation for this compound
| Step | Description | Reactants | Intermediate/Product |
| 1 | Deprotonation | Ethyl cyanoacetate, Base | Resonance-stabilized carbanion |
| 2 | Nucleophilic Addition | Carbanion, 2-methylbenzaldehyde | β-hydroxy carbonyl intermediate |
| 3 | Elimination | β-hydroxy carbonyl intermediate | This compound + H₂O |
Nucleophilic Reactivity at the α-Carbon and Electrophilic Sites
The reactivity of this compound is dictated by the electronic distribution within the molecule, which features distinct electrophilic (electron-poor) and nucleophilic (electron-rich) centers.
The molecule's structure is characterized as a D–π–A (Donor–π–Acceptor) system, where the methyl-substituted benzene (B151609) ring acts as the electron donor (D) and the cyano and ester groups function as electron acceptors (A), linked by a π-conjugated system (the C=C double bond). nih.gov The strong electron-withdrawing nature of the cyano (-CN) and ester (-COOC₂H₅) groups attached to the α-carbon makes the β-carbon of the double bond highly electrophilic. mdpi.com This pronounced electrophilicity makes the β-carbon the primary site for attack by nucleophiles in conjugate addition reactions.
While the α-carbon is part of the double bond, its primary reactivity is observed in intermediates. For instance, during anionic polymerization or conjugate addition, a carbanion can be formed at the α-carbon, which is resonance-stabilized by delocalization of the negative charge onto the adjacent cyano and ester groups. mdpi.com This stabilized carbanion demonstrates the nucleophilic potential of the α-carbon in reaction intermediates.
Other electrophilic sites in the molecule include the carbon atom of the nitrile group and the carbonyl carbon of the ester group, which can be attacked by strong nucleophiles under certain conditions.
Table 2: Reactive Sites in this compound
| Site | Carbon Atom | Electronic Character | Common Reactions |
| Electrophilic Sites | |||
| β-Carbon (of C=C) | Highly Electron-Poor | Nucleophilic Conjugate Addition | |
| Nitrile Carbon | Electron-Poor | Nucleophilic Addition, Reduction | |
| Carbonyl Carbon (Ester) | Electron-Poor | Nucleophilic Acyl Substitution | |
| Nucleophilic Site | |||
| (in intermediates) | α-Carbon (as carbanion) | Electron-Rich | Resonance stabilization, Protonation |
Types of Reactions Undergone by this compound and its Derivatives
The unique electronic and structural features of this compound allow it to participate in a variety of organic reactions.
The carbon-carbon double bond in the acrylate (B77674) backbone is susceptible to oxidation. While specific studies on this compound are not prevalent, the reactivity of similar α,β-unsaturated systems suggests several possible transformations. Epoxidation of the double bond can be achieved using peroxy acids, yielding an epoxide derivative. Dihydroxylation can also occur with reagents like osmium tetroxide, leading to the formation of a diol. Oxidative cleavage of the double bond is also possible under stronger oxidizing conditions.
The cyano and alkene functional groups in the molecule can be targeted by various reducing agents. The reduction of a nitrile to a primary amine is a well-established transformation in organic synthesis. nih.gov
Selective Cyano Group Reduction: Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), can selectively reduce the cyano group to a primary amine (-CH₂NH₂) without affecting the C=C double bond under carefully controlled conditions. youtube.com Other reagents like diisopropylaminoborane (B2863991) have also been used for the reduction of nitriles. organic-chemistry.org
Alkene and Cyano Group Reduction: Catalytic hydrogenation using catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂) can reduce both the carbon-carbon double bond and the cyano group, leading to a saturated amine. By carefully selecting the catalyst and reaction conditions, it is sometimes possible to achieve selective reduction of one group over the other. youtube.com
Table 3: Common Reduction Reactions
| Reagent | Functional Group Targeted | Product Type |
| Lithium Aluminum Hydride (LiAlH₄) | Cyano (-CN) | Unsaturated Primary Amine |
| Catalytic Hydrogenation (e.g., H₂/Pd) | C=C double bond and Cyano (-CN) | Saturated Primary Amine |
While direct nucleophilic substitution on the molecule is uncommon, it readily undergoes nucleophilic conjugate addition (also known as Michael addition) at the electrophilic β-carbon. This reaction is a cornerstone of cyanoacrylate chemistry. mdpi.com A wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, can attack the β-carbon. researchgate.net This addition breaks the π-bond of the alkene, creating a new bond between the nucleophile and the β-carbon, and results in an enolate intermediate at the α-carbon. This intermediate is then typically protonated to give the final saturated product. For instance, reactions with certain nucleophiles like amidrazones can lead to the formation of new heterocyclic ring systems, such as pyrazoles. researchgate.net
Vii. Applications in Advanced Materials Research
Utilization as Monomers in Polymer Science
As a derivative of ethyl 2-cyano-3-phenyl-2-propenoate (B14752051) (ECPP), Ethyl 2-cyano-3-(2-methylphenyl)acrylate is part of a class of monomers used to modify commercial polymers, thereby enhancing their functional diversity. researchgate.net The synthesis of these monomers is typically achieved through a Knoevenagel condensation reaction between a ring-substituted benzaldehyde (B42025) (in this case, 2-methylbenzaldehyde) and ethyl cyanoacetate (B8463686). researchgate.net
Research has demonstrated that alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including the 2-methyl variant, can be effectively copolymerized with vinyl acetate (B1210297) using radical initiation. researchgate.netchemrxiv.org The resulting copolymers have weight-average molecular masses ranging from 20 to 70 kD. researchgate.net While direct studies on the 2-methyl derivative's copolymerization with other specific monomers are detailed, the broader class of ECPP compounds has been successfully copolymerized with acrylonitrile (B1666552), styrene (B11656), and various acrylic esters. researchgate.net This suggests a similar reactivity for this compound, allowing for the creation of a wide array of copolymers. For instance, copolymerization with styrene under free-radical conditions has been shown to incorporate a significant molar percentage of the acrylate (B77674) monomer units, indicating high reactivity towards the styrene radical. chemrxiv.org
Building on binary copolymer systems, the parent compound, ring-unsubstituted ECPP, has been utilized in terpolymerization processes. researchgate.net Documented examples include terpolymers created with combinations of acrylonitrile and styrene, as well as with ethyl acrylate and styrene. researchgate.net These studies highlight the versatility of the ECPP structure in creating more complex, multi-component polymer systems with a broader range of properties.
The primary goal of incorporating monomers like this compound into polymer chains is the development of functional copolymers. researchgate.netchemrxiv.org The introduction of the cyano and ester functional groups, along with the substituted phenyl ring, imparts specific chemical and physical properties to the resulting polymer. Thermal analysis of copolymers derived from vinyl acetate and alkyl ring-substituted ECPPs shows a two-step decomposition process in nitrogen. The initial decomposition occurs in the 200-500°C range, leaving a residue of 13-16 wt%, which subsequently decomposes in the 500-800°C range. researchgate.netchemrxiv.org This demonstrates how the monomer contributes to the thermal stability profile of the final material.
Table 1: Properties of Copolymers Incorporating Alkyl Ring-Substituted ECPPs
| Property | Finding | Source |
|---|---|---|
| Comonomers | Vinyl Acetate, Styrene, Acrylonitrile, Acrylic Esters | researchgate.net |
| Polymerization Method | Radical Initiation | researchgate.net |
| Weight-Average Molecular Mass | 20 to 70 kD (with Vinyl Acetate) | researchgate.net |
| Thermal Decomposition (Step 1) | 200-500°C range | researchgate.netchemrxiv.org |
| Thermal Decomposition (Step 2) | 500-800°C range (residue from Step 1) | researchgate.netchemrxiv.org |
Role as Intramolecular Charge Transfer (ICT) Molecules
Beyond polymer science, the electronic structure of this compound is of significant interest. It is classified as an intramolecular charge transfer (ICT) molecule, a characteristic that is foundational to its use in optoelectronic and nanostructural applications. nih.gov The ICT process involves the photo-induced transfer of an electron from an electron-donating part of the molecule to an electron-accepting part through a π-conjugated system. mdpi.comsemanticscholar.org
This compound and its isomers are considered typical Donor-π-Acceptor (D-π-A) molecules. nih.gov In this architecture, different parts of the molecule are assigned specific electronic roles. The design of D-π-A systems is a key strategy in creating organic materials for applications like dye-sensitized solar cells. nih.govnih.gov The excellent coplanarity between the constituent moieties in these molecules facilitates a highly delocalized electron system, which is crucial for efficient charge transfer. nih.gov
Table 2: Components of the D-π-A System in Methylphenyl Acrylate Isomers
| Component | Molecular Moiety | Function | Source |
|---|---|---|---|
| Donor (D) | Benzene (B151609) (methylphenyl) ring | Electron Donor Unit | nih.gov |
| π-Linker (π) | Vinyl bond (C=C) | Conjugated Bridge for Electron Transfer | nih.gov |
| Acceptor (A) | Cyano group (-CN) | Electron Acceptor Unit | nih.gov |
| Solubilizing Group | Ester group (-COOC₂H₅) | Increases Solubility | nih.gov |
The D-π-A nature of molecules like Ethyl 2-cyano-3-(4-methylphenyl)acrylate makes them valuable building blocks for the bottom-up construction of organic nanostructures. nih.gov The specific intermolecular interactions and packing arrangements in the solid state can lead to the formation of well-ordered assemblies ranging from one-dimensional chains to complex three-dimensional frameworks. nih.govnih.gov These organized structures are essential for developing functional organic materials where charge transport and other collective properties are paramount.
Viii. Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of cyanoacrylates often involves the Knoevenagel condensation, which traditionally uses formaldehyde (B43269) and can require energy-intensive purification steps like thermal cracking of oligomers to yield the monomer. pcbiochemres.comwikipedia.org Future research must pivot towards greener, more efficient, and sustainable synthetic routes.
Key areas for exploration include:
Green Catalysis: Investigating benign catalysts to replace traditional ones. This could involve enzymatic catalysts or heterogeneous catalysts that can be easily recovered and reused, minimizing waste.
Alternative Reaction Media: Replacing conventional organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or even solvent-free reaction conditions. Microwave-assisted synthesis has already shown promise for related ethyl 2-cyano-3-phenylacrylate derivatives, significantly reducing reaction times. nih.gov
Flow Chemistry: Implementing continuous flow processes can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved purity, and enhanced safety compared to batch processing.
Closed-Loop Recycling: A significant advancement would be the development of closed-loop systems for plastics derived from poly(ethyl cyanoacrylate)s. pcbiochemres.com Research into thermally cracking polymers of Ethyl 2-cyano-3-(2-methylphenyl)acrylate could enable the recovery and re-distillation of the pure monomer, creating a circular lifecycle for the material. nih.gov
| Methodology | Key Advantages | Research Focus | Potential Impact |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of power, temperature, and catalyst use | Energy efficiency, high-throughput synthesis |
| Enzymatic Catalysis | High selectivity, mild conditions, biodegradable | Screening for suitable enzymes (e.g., lipases) | Reduced environmental footprint, biocompatible processes |
| Flow Chemistry | Enhanced safety, scalability, precise control | Reactor design, process parameter optimization | Safer industrial production, consistent product quality |
| Monomer Recovery via Pyrolysis | Enables closed-loop recycling | Optimizing cracking temperature and distillation | Creation of sustainable, recyclable polymers nih.gov |
Exploration of New Derivatization Strategies for Tailored Material Properties
The core structure of this compound is a versatile scaffold for chemical modification. Future research will focus on synthesizing new derivatives to precisely control the properties of resulting polymers and materials.
Promising derivatization strategies include:
Modification of the Phenyl Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups, halogens, or extended aromatic systems) onto the 2-methylphenyl ring can systematically tune the electronic, optical, and thermal properties of the molecule. Introducing long alkyl chains, for example, has been used to modify the crystal packing and melting point of related compounds. nih.gov
Alteration of the Ester Group: Replacing the ethyl group with other alkyl or functionalized chains (e.g., fluorinated, siloxane-containing, or biocompatible moieties like polyethylene (B3416737) glycol) could dramatically alter surface energy, solubility, refractive index, and biocompatibility. rsc.org
Incorporation of Heterocyclic Moieties: Replacing the phenyl ring with nitrogen-containing heterocycles like pyrazole (B372694) or triazole has been shown to impart significant biological activities in other 2-cyanoacrylate systems, opening avenues for new applications. nih.gov
Bio-inspired Functionalization: Attaching moieties inspired by nature, such as DOPA (3,4-dihydroxyphenylalanine), could lead to the development of advanced bio-adhesives that function effectively in wet environments. researchgate.net
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry offers a powerful toolkit for accelerating materials discovery by predicting molecular properties before undertaking costly and time-consuming laboratory synthesis. Future work should leverage advanced modeling to guide the design of novel this compound derivatives.
Key computational approaches include:
Density Functional Theory (DFT): DFT can be used to predict electronic properties, reactivity, and polymerization kinetics. nih.gov It can help elucidate reaction mechanisms and calculate key parameters like propagation rate coefficients, providing insights that are difficult to obtain experimentally. acs.orgfigshare.com
Molecular Dynamics (MD) Simulations: MD simulations can model the bulk behavior of polymers derived from this monomer. This allows for the prediction of mechanical properties (e.g., tensile strength, modulus), thermal properties (e.g., glass transition temperature), and the dynamics of polymerization. nih.gov
Quantitative Structure-Property Relationship (QSPR): By building QSPR models, researchers can establish mathematical relationships between molecular structure and macroscopic properties. These models can rapidly screen virtual libraries of derivatives to identify candidates with desired characteristics.
| Modeling Technique | Predicted Properties | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction energies, polymerization kinetics nih.gov | Optimize reactivity and design for electronic applications |
| Molecular Dynamics (MD) | Mechanical strength, glass transition temperature, chain conformation | Predict polymer physical properties and performance |
| Quantitative Structure-Property Relationship (QSPR) | Solubility, melting point, refractive index, bioactivity | Accelerate screening of new derivatives |
In-depth Investigation of Solid-State Properties and Crystal Engineering
The arrangement of molecules in the solid state dictates many of a material's bulk properties. Crystal engineering—the design and control of crystal structures—is a critical and underexplored avenue for this compound. The existence of polymorphism (different crystal structures of the same compound) has been documented in the closely related Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, highlighting the sensitivity of crystal packing to subtle molecular changes and crystallization conditions. nih.gov
Future research should focus on:
Polymorph Screening: A systematic investigation into the potential polymorphs of this compound by varying crystallization solvents, temperatures, and pressures. Each polymorph could exhibit unique thermal, optical, and mechanical properties.
Co-crystal Formation: Engineering co-crystals by combining the monomer with other molecules (co-formers) through non-covalent interactions like hydrogen bonds. This can be used to modify properties such as solubility and stability.
Supramolecular Assembly: Studying how intermolecular interactions (such as C–H···O and C–H···N hydrogen bonds) guide the formation of higher-order structures like layers, chains, and 3D networks. nih.govresearchgate.net Understanding these interactions is key to designing materials with anisotropic properties. Analysis of related structures shows that molecules can pack into inversion dimers and form complex zigzag patterns. researchgate.net
Expanding Applications in Emerging Fields of Materials Science
Building on the known applications of cyanoacrylates, future research can propel this compound and its derivatives into new technological arenas. The specific ortho-methylphenyl substitution may offer unique advantages in processability and performance.
Potential emerging applications include:
Organic Electronics: The conjugated π-system in the molecule makes it a candidate for use in organic electronic devices. Derivatives could be designed as components in dye-sensitized solar cells, organic field-effect transistors (OFETs), or as host materials for organic light-emitting diodes (OLEDs). Thiophene-based cyanoacrylates have already been explored for such photovoltaic applications. researchgate.net
Advanced Adhesives and Composites: Tailoring the monomer structure could lead to high-performance adhesives with enhanced thermal stability, improved flexibility, or specialized functions, such as conductivity or biocompatibility for medical applications. researchgate.netnih.gov
Nanotechnology: The monomer can be used in the synthesis of functional nanoparticles. For instance, poly(ethyl-2-cyanoacrylate) has been used to create shells around magnetic nanoparticle cores for applications in drug delivery and diagnostics. nih.gov
Biomimetic Materials: Inspired by natural adhesives, derivatives could be developed for underwater bonding or for creating biocompatible scaffolds in tissue engineering. researchgate.net
Q & A
Q. What are the standard synthetic routes for Ethyl 2-cyano-3-(2-methylphenyl)acrylate, and how can reaction conditions be optimized?
The compound is typically synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 2-methylbenzaldehyde, using a base catalyst (e.g., piperidine or ammonium acetate) in ethanol under reflux. Optimization involves adjusting molar ratios, reaction time (6–12 hours), and temperature (70–80°C) to maximize yield. Solvent choice (e.g., toluene for azeotropic water removal) and catalyst loading (1–5 mol%) are critical variables .
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of techniques:
- X-ray crystallography : Resolves the E-configuration and planar geometry of the acrylate group (bond lengths: C=C ~1.34 Å, C≡N ~1.15 Å) .
- NMR spectroscopy : Key signals include a singlet for the cyano group (δ ~110 ppm in ) and a doublet for the α,β-unsaturated ester protons (δ ~6.5–7.5 ppm in ) .
- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1700 cm (ester C=O) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Common assays include:
- Enzyme inhibition : Measure IC values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using spectrophotometric methods .
- Antioxidant activity : DPPH radical scavenging (λ = 517 nm) or FRAP assays, with results compared to ascorbic acid controls .
- Cytotoxicity : MTT assay on cell lines (e.g., HEK-293), reporting EC values .
Advanced Research Questions
Q. How do structural isomers (e.g., 2,4-dichloro vs. 2,6-dichloro substituents) affect biological and physicochemical properties?
Isomeric differences alter electronic and steric profiles:
- 2,4-Dichloro : Enhanced electrophilicity due to para-substituent resonance, increasing enzyme inhibition potency (e.g., IC = 12 μM vs. COX-2) .
- 2,6-Dichloro : Steric hindrance reduces binding affinity but improves metabolic stability (t > 4 hours in hepatic microsomes) . Comparative studies require HPLC purity validation (>98%) and molecular docking simulations (AutoDock Vina) to assess binding modes .
Q. What methods are used to study polymorphism in this compound, and how does it impact material properties?
Polymorph characterization involves:
- Single-crystal XRD : Identifies space groups (e.g., monoclinic P2/c) and unit cell parameters (a = 4.76 Å, b = 17.80 Å, c = 14.28 Å) .
- DSC/TGA : Monoclinic polymorphs show distinct melting points (ΔT = 5–10°C) and thermal stability profiles . Polymorphism affects solubility (e.g., Form I: 1.2 mg/mL vs. Form II: 0.8 mg/mL in PBS) and dissolution rates in drug delivery systems .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
The α,β-unsaturated ester acts as a Michael acceptor. Mechanistic studies use:
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
SAR strategies include:
- Substituent variation : Replace 2-methylphenyl with electron-withdrawing groups (e.g., -CF) to enhance electrophilicity. Pyridinyl analogs show 3× higher anti-inflammatory activity .
- Scaffold hybridization : Fuse with thiophene rings to improve π-π stacking in enzyme active sites (ΔG = -9.2 kcal/mol) .
- In silico screening : Use SwissADME to predict logP (optimize ~2.5–3.5) and BBB permeability .
Q. What HPLC conditions are optimal for purity analysis and chiral separation?
Recommended conditions:
Q. How do supramolecular interactions influence crystal packing and material properties?
Hirshfeld surface analysis reveals:
- Intermolecular H-bonds : Between ester carbonyl (O···H distance = 2.2 Å) and cyano groups, stabilizing layered structures .
- π-π interactions : Offset stacking of phenyl rings (centroid distance = 3.8 Å) enhances thermal stability .
- Van der Waals forces : Contribute to 65% of crystal packing in monoclinic polymorphs .
Q. What computational tools predict the compound’s ADMET profile and environmental toxicity?
Use in silico platforms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
